2-Thiazolamine, N-[(2-nitrophenyl)methylene]-4-phenyl-
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Overview
Description
2-Thiazolamine, N-[(2-nitrophenyl)methylene]-4-phenyl- is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolamine, N-[(2-nitrophenyl)methylene]-4-phenyl- typically involves the condensation of 2-thiazolamine with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Thiazolamine, N-[(2-nitrophenyl)methylene]-4-phenyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring can be substituted with various nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
2-Thiazolamine, N-[(2-nitrophenyl)methylene]-4-phenyl- has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Material Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Thiazolamine, N-[(2-nitrophenyl)methylene]-4-phenyl- involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound may inhibit the biosynthesis of bacterial cell wall components or interfere with essential metabolic pathways, leading to cell death.
Anticancer Activity: It can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-Thiazolamine, N-methyl-4-(4-nitrophenyl)-
- 2-Thiazoline-2-thiol
- 2-Aminothiazole
Uniqueness
2-Thiazolamine, N-[(2-nitrophenyl)methylene]-4-phenyl- is unique due to its specific structural features, such as the presence of both nitrophenyl and phenyl groups attached to the thiazole ring. These structural attributes contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
62878-58-4 |
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Molecular Formula |
C16H11N3O2S |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
1-(2-nitrophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)methanimine |
InChI |
InChI=1S/C16H11N3O2S/c20-19(21)15-9-5-4-8-13(15)10-17-16-18-14(11-22-16)12-6-2-1-3-7-12/h1-11H |
InChI Key |
FAWSFNVUERYNAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N=CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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